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Compound of Interest

Compound Name: O-Cresyl glycidyl ether

Cat. No.: B1330400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
O-Cresyl glycidyl ether (OCGE) is an aromatic monofunctional glycidyl ether primarily utilized

as a reactive diluent in epoxy resin formulations to reduce viscosity and enhance processing

characteristics.[1][2] Its reactivity, driven by the epoxide ring, also makes it a subject of interest

in toxicology and medicinal chemistry due to its potential for covalent interactions with

biological macromolecules.[3][4] This technical guide provides a comprehensive overview of

the molecular modeling of OCGE, integrating physicochemical data, detailed experimental

protocols for its characterization, and a conceptual framework for computational studies. The

aim is to furnish researchers, scientists, and drug development professionals with the essential

knowledge to model and predict the behavior of OCGE and related compounds.

Physicochemical and Toxicological Properties
A thorough understanding of the fundamental properties of O-Cresyl glycidyl ether is
paramount for any modeling endeavor. The following tables summarize key quantitative data

for OCGE.

Table 1: Physicochemical Properties of O-Cresyl Glycidyl Ether
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Property Value Reference

Molecular Formula C₁₀H₁₂O₂ [5][6]

Molecular Weight 164.20 g/mol [5]

CAS Number 2210-79-9 [5]

IUPAC Name
2-[(2-

methylphenoxy)methyl]oxirane
[5]

Appearance Clear, light yellow liquid [5][7]

Density 1.09 g/cm³ at 20 °C [5]

Boiling Point 259 °C (498 °F) at 760 mmHg [5]

Flash Point >93.3 °C (>200 °F) [5]

Water Solubility < 1 mg/mL at 22 °C [5]

Vapor Density 5.7 (air = 1) [5]

Log Kow (Octanol-Water

Partition Coefficient)
2.2 (estimated) [8]

Table 2: Toxicological Data for O-Cresyl Glycidyl Ether

Endpoint Value Species Reference

LD50 (Oral) 5140 mg/kg Rat [8]

LC50 (Inhalation) 6,090 mg/m³/4h Rat [5][9]

Skin Irritation Irritant Not specified [1]

Skin Sensitization Potential sensitizer Not specified [1][10]

Bacterial Mutagenicity

(Ames Test)
Positive

Salmonella

typhimurium
[11]
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While specific molecular modeling studies on OCGE are not extensively published, its

structural similarity to other well-studied glycidyl ethers allows for the application of established

computational methodologies. This section outlines a conceptual approach to the molecular

modeling of OCGE.

Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure,

reactivity, and spectroscopic properties of molecules. For OCGE, DFT calculations can provide

insights into:

Molecular Geometry and Energetics: Optimization of the ground state geometry of OCGE to

predict bond lengths, angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), electrostatic

potential maps, and atomic charges to identify reactive sites. The epoxide ring is expected to

be the primary electrophilic site.

Reactivity Descriptors: Fukui functions and local softness indices can be calculated to

quantify the reactivity of different atoms in the molecule, predicting the most likely sites for

nucleophilic attack.

Reaction Mechanisms: Modeling the reaction pathways of OCGE with nucleophiles, such as

amino acid residues (cysteine, histidine, lysine) or DNA bases (guanine, adenine), to

understand the initial steps of toxicity. This involves locating transition states and calculating

activation energies.

A typical DFT study of OCGE would involve selecting an appropriate functional (e.g., B3LYP,

M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) to accurately describe the electronic

structure and potential non-covalent interactions.

Molecular Dynamics (MD) Simulations
MD simulations provide a means to study the dynamic behavior of molecules and their

interactions with the environment over time. For OCGE, MD simulations can be employed to:
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Solvation and Conformation: Simulate the behavior of OCGE in different solvents (e.g.,

water, octanol) to understand its conformational preferences and solvation thermodynamics.

Interaction with Biological Macromolecules: Model the binding of OCGE to proteins or DNA.

This can help identify potential binding sites and modes of interaction, providing a structural

basis for its toxicological effects.

Membrane Permeation: Simulate the passage of OCGE across a lipid bilayer to model its

bioavailability and ability to reach intracellular targets.

The choice of an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately

represents the intramolecular and intermolecular interactions of OCGE is crucial for obtaining

meaningful results from MD simulations.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
QSAR models are statistical models that relate the chemical structure of a series of compounds

to their biological activity or a specific property. A QSAR study for glycidyl ethers, including

OCGE, would involve:

Dataset Collection: Gathering experimental data for a series of glycidyl ethers on a specific

endpoint (e.g., mutagenicity, skin sensitization, toxicity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each

compound, including constitutional, topological, geometrical, and quantum-chemical

descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial

least squares (PLS), or machine learning algorithms (e.g., random forest, support vector

machines) to build a predictive model.

Model Validation: Rigorously validating the model using internal and external validation

techniques to assess its predictive power.

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the

characterization and safety assessment of O-Cresyl glycidyl ether.

Synthesis of O-Cresyl Glycidyl Ether
This protocol describes a common method for the synthesis of OCGE from o-cresol and

epichlorohydrin.

Materials: o-cresol, epichlorohydrin, a phase-transfer catalyst (e.g., tetrabutylammonium

bromide), sodium hydroxide, and an organic solvent (e.g., toluene).

Procedure:

Dissolve o-cresol and the phase-transfer catalyst in the organic solvent in a reaction

vessel equipped with a stirrer, condenser, and dropping funnel.

Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while

stirring.

Add epichlorohydrin dropwise to the reaction mixture, maintaining the temperature at a

controlled level (e.g., 50-60 °C).

After the addition is complete, continue stirring the mixture for several hours until the

reaction is complete (monitored by techniques like TLC or GC).

Separate the organic layer and wash it with water to remove unreacted sodium hydroxide

and the catalyst.

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

Remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation to obtain pure O-Cresyl glycidyl ether.

HPLC Analysis of O-Cresyl Glycidyl Ether
This protocol outlines a reverse-phase HPLC method for the analysis of OCGE.
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Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6

mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A small amount of

acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.

Procedure:

Prepare a standard stock solution of OCGE of known concentration in a suitable solvent

(e.g., acetonitrile).

Prepare a series of calibration standards by diluting the stock solution.

Prepare the sample for analysis by dissolving it in the mobile phase.

Set the HPLC conditions: flow rate (e.g., 1.0 mL/min), column temperature (e.g., 25 °C),

and UV detection wavelength (e.g., 270 nm).

Inject the standards and the sample onto the HPLC system.

Identify the OCGE peak in the chromatogram based on its retention time compared to the

standard.

Quantify the amount of OCGE in the sample by comparing its peak area to the calibration

curve generated from the standards.

Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a

chemical.

Materials:Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537),

minimal glucose agar plates, top agar, histidine/biotin solution, S9 metabolic activation mix

(optional, to assess the mutagenicity of metabolites), positive and negative controls.

Procedure:

Prepare overnight cultures of the Salmonella tester strains.
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In a test tube, combine the tester strain culture, the test compound at various

concentrations, and either the S9 mix or a buffer.

After a brief pre-incubation, add molten top agar containing a trace amount of histidine and

biotin to the test tube.

Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

Incubate the plates at 37 °C for 48-72 hours.

Count the number of revertant colonies on each plate. A significant, dose-dependent

increase in the number of revertant colonies compared to the negative control indicates a

mutagenic effect.

In Chemico Skin Sensitization: Direct Peptide Reactivity
Assay (DPRA)
The DPRA is an in chemico method that assesses the depletion of synthetic peptides

containing cysteine or lysine as a measure of the reactivity of a chemical towards skin proteins.

Materials: Synthetic peptides containing cysteine and lysine, the test chemical, a suitable

solvent (e.g., acetonitrile), a reference cofactor (e.g., glutathione), and an HPLC-UV system.

Procedure:

Prepare solutions of the cysteine and lysine peptides and the test chemical.

Incubate the test chemical with each peptide solution for a defined period (e.g., 24 hours)

at a controlled temperature (e.g., 25 °C).

After incubation, analyze the remaining peptide concentration using HPLC-UV.

Calculate the percentage of peptide depletion caused by the test chemical.

Classify the skin sensitization potential of the chemical based on the mean cysteine and

lysine peptide depletion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Workflows and Pathways
Experimental Workflows

Synthesis of OCGE

HPLC Analysis

Ames Test

Reactants:
o-cresol, epichlorohydrin,

NaOH, catalyst
Reaction Work-up &

Purification Pure OCGE

Sample
Preparation

HPLC
Injection

Data
Acquisition Quantification

Bacterial Culture
& Compound Prep. Incubation Plating Colony

Counting

Click to download full resolution via product page

Caption: Overview of key experimental workflows for OCGE.

Molecular Modeling Workflow
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Caption: Conceptual workflow for the molecular modeling of OCGE.

Proposed Toxicological Pathway: DNA Adduct
Formation
The mutagenicity of glycidyl ethers is believed to stem from the ability of the electrophilic

epoxide ring to react with nucleophilic sites on DNA bases, forming DNA adducts.[3] This can

lead to mutations during DNA replication if not properly repaired.
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Caption: Proposed pathway for OCGE-induced mutagenicity.

Conclusion
The molecular modeling of O-Cresyl glycidyl ether, while not yet extensively documented in

dedicated studies, can be approached through a combination of established computational

techniques, including DFT, MD simulations, and QSAR modeling. This guide provides a

foundational understanding of the physicochemical and toxicological properties of OCGE,

detailed experimental protocols for its characterization, and a conceptual framework for its in

silico investigation. By integrating experimental data with computational modeling, researchers

can gain deeper insights into the reactivity, biological interactions, and potential hazards of

OCGE and other related glycidyl ethers, ultimately contributing to safer material design and

more informed risk assessment in various industrial and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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